

## SOP1812: A Novel G-Quadruplex Ligand with Potent Anti-Tumor Properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**SOP1812**, also known as QN-302, is a novel, asymmetrically tetra-substituted naphthalene diimide (ND) derivative that has demonstrated significant anti-tumor activity in preclinical models of pancreatic and prostate cancer.[1][2] This compound represents a promising therapeutic strategy by targeting and stabilizing G-quadruplex (G4) structures, which are overrepresented in the promoter regions of oncogenes.[1][3] **SOP1812** is currently under evaluation as a candidate for clinical development by Qualigen Therapeutics Inc.[2][3] This technical guide provides a comprehensive overview of the anti-tumor properties of **SOP1812**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

### **Mechanism of Action**

**SOP1812** exerts its anti-tumor effects by binding to and stabilizing G-quadruplex structures in the promoter regions of cancer-related genes.[1] These four-stranded DNA structures are particularly prevalent in the regulatory regions of genes involved in cell proliferation and survival. By stabilizing these structures, **SOP1812** is thought to interfere with transcription, leading to the downregulation of key oncogenic signaling pathways.[1][3]

Transcriptome analysis has revealed that **SOP1812** down-regulates a number of cancer-associated pathways, most notably the Wnt/β-catenin signaling pathway.[1] The compound has also been shown to affect the expression of genes involved in axon guidance, and the Hippo,



MAPK, and Rap1 pathways.[4] This multi-targeted approach, stemming from the stabilization of numerous G4s, may contribute to its potent anti-cancer activity.[5]

## **In Vitro Activity**

**SOP1812** has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of pancreatic and prostate origin. The GI50 values, the concentration required to inhibit cell growth by 50%, are in the low nanomolar range, highlighting its significant cellular potency.[1][6]

| Cell Line  | Cancer Type                            | GI50 (nM)[4] |
|------------|----------------------------------------|--------------|
| MIA PaCa-2 | Pancreatic Ductal<br>Adenocarcinoma    | 1.3          |
| PANC-1     | Pancreatic Ductal<br>Adenocarcinoma    | 1.4          |
| Capan-1    | Pancreatic Ductal<br>Adenocarcinoma    | 5.9          |
| BxPC-3     | Pancreatic Ductal<br>Adenocarcinoma    | 2.6          |
| PC3        | Prostate Cancer (Androgen Independent) | 3.0[6]       |
| LNCaP      | Prostate Cancer (Androgen Positive)    | 247[6]       |

**SOP1812** exhibits high affinity for G-quadruplex structures, as demonstrated by its low nanomolar dissociation constants (KD) for well-characterized G4s.

| G-Quadruplex | KD (nM)[4] |
|--------------|------------|
| hTERT G4     | 4.9        |
| HuTel21 G4   | 28.4       |



## In Vivo Efficacy

Preclinical studies using xenograft and patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of **SOP1812** in vivo.

### **Pancreatic Cancer Models**

In the MIA PaCa-2 pancreatic cancer xenograft model, **SOP1812** administered intravenously at 1 mg/kg, either once or twice weekly for 28 days, resulted in statistically significant tumor volume reductions.[1][4] Notably, several animals showed complete tumor regression with no significant regrowth after the treatment period.[4] Furthermore, **SOP1812** has shown significant anti-tumor activity in three patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDAC).[3] In the more aggressive KPC mouse model of pancreatic cancer, **SOP1812** significantly extended the survival of the animals, demonstrating a better effect than the standard-of-care drug, gemcitabine.[4]

#### **Prostate Cancer Model**

In a PC3 prostate cancer xenograft model, representing castration-resistant prostate cancer, **SOP1812** administered at a twice-weekly dose of 1 mg/kg intravenously for 28 days produced statistically significant tumor shrinkage (p=0.0008) with a tumor growth inhibition (T/C) value of 33.5% on day 28.[2][6] This effect was more pronounced than that of the comparator drug, abiraterone.[2][6]

## Experimental Protocols Cell Proliferation Assay (SRB Assay)

The anti-proliferative activity of **SOP1812** was determined using the Sulforhodamine B (SRB) assay.

- Cell Plating: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: Cells were treated with a serial dilution of SOP1812 (e.g., 0-50 nM) for 96 hours.[4]



- Cell Fixation: After the incubation period, cells were fixed with 10% trichloroacetic acid (TCA).
- Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.
- Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The
  protein-bound dye was solubilized with 10 mM Tris base solution.
- Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Data Analysis: The GI50 values were calculated from the dose-response curves.

### In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **SOP1812** was evaluated in mouse xenograft models.

- Animal Model: Immunocompromised mice (e.g., nude mice) were used.
- Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2 or PC3) were subcutaneously injected into the flank of the mice.
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The animals were then randomized into treatment and control groups.
- Drug Administration: **SOP1812** was administered intravenously at the specified dose and schedule (e.g., 1 mg/kg, twice weekly).[4][6] The control group received a vehicle control.
- Tumor Measurement: Tumor volume was measured periodically (e.g., twice a week) using calipers.
- Body Weight Monitoring: Animal body weight was monitored as an indicator of toxicity.
- Data Analysis: Tumor growth inhibition was calculated, and statistical analysis was performed to determine the significance of the anti-tumor effect.



# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: Experimental workflow for evaluating the anti-tumor properties of **SOP1812**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Asymmetrically Substituted Quadruplex-Binding Naphthalene Diimide Showing Potent Activity in Pancreatic Cancer Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phenotypic Approach to the Discovery of Potent G-Quadruplex Targeted Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SOP1812: A Novel G-Quadruplex Ligand with Potent Anti-Tumor Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854887#investigating-the-anti-tumor-properties-of-sop1812]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com